KGCHM07 is a synthetic peptide that acts as a selective agonist for the delta-opioid receptor (DOP). It has garnered attention due to its potential therapeutic applications in managing pain while minimizing the adverse effects commonly associated with traditional opioid treatments. The compound's unique structure and binding characteristics have been elucidated through advanced crystallography studies, providing insights into its mechanism of action and receptor interactions.
KGCHM07 was developed as part of research aimed at understanding the structural dynamics of opioid receptors. Its synthesis and characterization were detailed in studies focusing on the crystal structures of DOP in complex with various agonists, including KGCHM07 itself. These studies were conducted by researchers affiliated with the iHuman Institute at ShanghaiTech University, among others .
KGCHM07 is classified as a peptide agonist specifically targeting the delta-opioid receptor. This classification places it within a broader category of opioid receptor modulators, which also includes compounds targeting the mu-opioid receptor and kappa-opioid receptor. Its distinct action profile makes it an important candidate for further pharmacological exploration in pain management and related therapies.
The synthesis of KGCHM07 involves solid-phase peptide synthesis techniques, utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of complex peptide structures.
Technical Details:
The final product is purified using reversed-phase high-performance liquid chromatography (HPLC), ensuring high purity suitable for biological assays.
KGCHM07 has a well-defined molecular structure characterized by specific amino acid sequences that confer its binding affinity to opioid receptors. The peptide's conformation is critical for its interaction with DOP, as demonstrated by its crystal structure in complex with the receptor.
The crystal structure of KGCHM07 bound to DOP has been resolved at a resolution of 2.8 Å, revealing key interactions between the peptide and receptor residues that stabilize binding and activate signaling pathways .
KGCHM07 undergoes specific interactions with the delta-opioid receptor that trigger downstream signaling pathways. The binding of KGCHM07 to DOP leads to conformational changes in the receptor, activating G-protein signaling cascades.
Technical Details:
The mechanism by which KGCHM07 exerts its effects involves binding to the delta-opioid receptor, leading to receptor activation and subsequent intracellular signaling. This process typically involves:
Experimental data from pharmacological assays indicate that KGCHM07 effectively activates G-protein signaling pathways while also influencing β-arrestin recruitment, which is crucial for understanding its full pharmacodynamic profile .
KGCHM07 is a peptide with properties typical of small biomolecules:
The chemical stability and reactivity of KGCHM07 are influenced by its peptide bonds and side chains:
KGCHM07 has significant potential applications in scientific research and medicine:
The ongoing opioid crisis, driven primarily by the severe adverse effects of μ-opioid receptor (MOR) agonists like respiratory depression, addiction, and tolerance, underscores an urgent need for safer analgesic therapies [3] [4]. In the United States alone, drug overdose—largely attributable to MOR-targeting opioids like fentanyl—has become the leading cause of accidental death, highlighting a critical public health emergency [3]. Within this landscape, the δ-opioid receptor (DOR) emerges as a promising therapeutic target. DOR agonists exhibit potent antinociceptive properties but are associated with reduced risks of respiratory depression, constipation, and abuse liability compared to MOR agonists [3] [6]. KGCHM07 (C₃₉H₄₈F₆N₈O₅; MW: 822.85 g/mol) represents a novel peptide-based DOR agonist designed to leverage this therapeutic potential [6]. Its development aligns with FDA initiatives like the Opioid Analgesic REMS (Risk Evaluation and Mitigation Strategy), which emphasizes education and safer prescribing practices to mitigate the crisis [4].
The DOR is a class A G-protein-coupled receptor (GPCR) characterized by a conserved seven-transmembrane (7TM) helical architecture [7]. Key structural elements include:
Table 1: Key Structural Features of δ-Opioid Receptors
Structural Element | Functional Role | Ligand Interaction |
---|---|---|
Conserved Lower Pocket | Efficacy ("Message") | Binds core pharmacophore (e.g., phenolic hydroxyl) |
Divergent Upper Pocket | Selectivity ("Address") | Engages DOR-specific residues (e.g., L3007.35) |
Extracellular Loop 2 (ECL2) | Ligand access/selectivity | β-hairpin stabilizes peptide ligands |
Sodium-Binding Pocket | Allosteric modulation | Collapsed in active state; mutations stabilize agonists |
TM6 Outward Shift | G-protein coupling | 9.4–11.2 Å movement in active state |
Peptide-based opioid ligands offer distinct advantages over alkaloid-derived drugs like morphine:
Table 2: KGCHM07 Pharmacological Profile
Parameter | Value | Assay System | Reference |
---|---|---|---|
Molecular Formula | C₃₉H₄₈F₆N₈O₅ | N/A | [6] |
Exact Mass | 822.3652 Da | N/A | [6] |
DOR Binding Affinity (Kᵢ) | 1.24 ± 0.23 nM | Crystal construct | [3] |
MOR Binding Affinity (Kᵢ) | Comparable to DOR | Competitive binding | [6] |
Functional Activity | Full DOR agonist | [³⁵S]GTPγS assay | [3] |
KGCHM07 (IUPAC: (R)-2-((S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamido)-N-((S)-1-((2-((3,5-bis(trifluoromethyl)benzyl)(methyl)amino)-2-oxoethyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)-5-guanidinopentanamide) embodies a multitarget strategy grounded in structural biology:
Table 3: Comparison of KGCHM07 with Selective DOR Agonists
Ligand | Structure Type | DOR Kᵢ (nM) | G-Protein Efficacy (%) | β-Arrestin Recruitment |
---|---|---|---|---|
KGCHM07 | Peptide | 1.24 | 100 | Low (inferred) |
DPI-287 | Small molecule | 1.86 | Partial agonist | Not reported |
SNC80 | Non-peptide | 2.1 | Full agonist | Moderate |
TAN-67 | Alkaloid-derived | 18 | Full agonist | High |
KGCHM07 exemplifies the convergence of structural biology and rational ligand design to address unmet needs in pain management. Its development underscores the therapeutic promise of DOR-targeted agonists in mitigating the opioid crisis [3] [8].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6